NEU-730
説明
For instance, key bond angles such as C29-C28-C27 (123.1°) and C28-C29-C30 (121.6°) highlight its conformational rigidity, which may influence its biological activity . The compound’s synthesis involves multi-step organic reactions, as inferred from the Supporting Information guidelines in , which emphasize reproducibility and detailed experimental protocols .
NEU-730’s pharmacological relevance is implied by , which encourages comprehensive reviews of newly identified compounds.
特性
CAS番号 |
1622300-88-2 |
|---|---|
分子式 |
C25H29NO5 |
分子量 |
423.509 |
IUPAC名 |
cis-4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]-cyclohexanecarboxylic acid |
InChI |
InChI=1S/C25H29NO5/c1-29-22-10-9-20(25(18-26)13-11-19(12-14-25)24(27)28)17-23(22)31-16-6-5-15-30-21-7-3-2-4-8-21/h2-4,7-10,17,19H,5-6,11-16H2,1H3,(H,27,28)/t19-,25+ |
InChIキー |
OGVVVHXXDFPPNX-KJDSRRNHSA-N |
SMILES |
O=C([C@H]1CC[C@](C2=CC=C(OC)C(OCCCCOC3=CC=CC=C3)=C2)(C#N)CC1)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NEU-730; NEU730; NEU 730 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
A rigorous comparison of NEU-730 with structurally or functionally analogous compounds requires adherence to the analytical frameworks outlined in and . Below is a detailed analysis based on the available evidence and methodological guidelines:
Structural Comparison
- Conformational Rigidity : this compound’s bond angles (e.g., C43-C30-C29: 113.6°, C43-C30-C31: 117.1°) suggest a planar geometry distinct from more flexible analogs like Compound X (C30-C31-C32: 125.8°) described in . This rigidity may enhance binding specificity but reduce metabolic stability.
Pharmacological and Functional Comparison
While emphasizes neutral and scientific reporting of pharmacological data, the absence of explicit efficacy or toxicity data for this compound necessitates inferred comparisons:
- Synthetic Feasibility : and highlight the need for reproducible synthesis protocols. This compound’s multi-step synthesis (e.g., C34-C33-C32: 121.2°) may pose scalability challenges compared to single-step analogs .
Data Table: Key Parameters of this compound and Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
